Tetris
Overview
Description
- It belongs to the class of cyclohexenone oxime herbicides .
- Its primary mode of action is inhibiting the enzyme acetyl CoA carboxylase (ACCase) in chloroplasts of sensitive grasses.
- Profoxydim effectively controls annual grass weeds and has some inhibitory effects on perennial grasses .
Profoxydim: (chemical name: ) is a selective herbicide primarily used in rice fields.
Preparation Methods
- Profoxydim is synthesized through specific routes, but detailed synthetic procedures are proprietary information held by manufacturers.
- Industrial production methods involve chemical synthesis and purification steps, ensuring high purity for effective herbicidal activity.
Chemical Reactions Analysis
- Profoxydim is an ACCase inhibitor, disrupting lipid biosynthesis in susceptible grasses.
- Upon foliar application, it is rapidly absorbed by plant tissues and translocated to meristematic regions.
- It inhibits new shoot growth, causing grasses to lose chlorophyll, change color, and eventually die within 2 to 3 weeks.
- Notably, its safety profile for rice is better than other herbicides like cyhalofop-butyl .
Scientific Research Applications
- In scientific research, profoxydim finds applications in:
Agriculture: Controlling grass weeds in rice fields.
Biology: Studying plant lipid metabolism and herbicide resistance mechanisms.
Industry: Contributing to sustainable weed management practices.
Mechanism of Action
- Profoxydim targets the ACCase enzyme, crucial for fatty acid synthesis.
- By inhibiting ACCase, it disrupts lipid production, leading to weed death.
- The compound’s selectivity ensures minimal impact on rice plants.
Comparison with Similar Compounds
- Profoxydim stands out due to its unique structure and safety profile for rice.
- Similar compounds include cyclohexenone herbicides like cyhalofop-butyl and fluazifop-P-butyl.
Biological Activity
The compound referred to as "Tetris" in the context of biological activity primarily relates to its application in therapeutic settings, particularly in psychological and cognitive enhancement. This article delves into the biological effects of this compound, particularly focusing on its implications in mental health and neuroplasticity.
Overview of this compound in Psychological Research
This compound, a classic video game, has been studied for its potential therapeutic benefits, especially in individuals suffering from post-traumatic stress disorder (PTSD) and other cognitive impairments. Research indicates that playing this compound can lead to significant changes in brain structure and function, promoting neuroplasticity and aiding recovery from traumatic experiences.
Key Findings
-
Neuroimaging Studies :
- A study conducted on individuals with PTSD revealed that engaging in this compound after therapy sessions resulted in increased gray matter volume in the hippocampus. This area of the brain is crucial for memory processing and emotional regulation .
- The findings indicated a significant correlation between this compound gameplay and enhanced brain efficiency, suggesting that repetitive practice of the game could lead to structural brain changes over time .
-
Cognitive Effects :
- This compound has been shown to improve spatial awareness and cognitive flexibility. Participants who played this compound exhibited better performance in tasks requiring visual-spatial skills compared to non-players .
- The game’s requirement for quick decision-making and problem-solving has been linked to improvements in overall cognitive function.
Case Study 1: this compound Intervention for PTSD
- Participants : Individuals diagnosed with combat-related PTSD.
- Methodology : Participants underwent Eye Movement Desensitization and Reprocessing (EMDR) therapy followed by this compound gameplay.
- Results : Neuroimaging analysis showed a significant increase in gray matter volume in the right hippocampus post-intervention, indicating potential benefits in memory reconsolidation and emotional processing .
Case Study 2: Cognitive Enhancement in Adolescents
- Participants : Adolescent girls who played this compound over three months.
- Methodology : Participants engaged in regular gameplay while undergoing cognitive assessments.
- Results : The study found that those who played this compound exhibited greater brain efficiency and increased cortical thickness compared to a control group, suggesting enhanced cognitive abilities linked to regular gameplay .
Table 1: Summary of Key Research Findings on this compound
The biological activity of this compound can be attributed to several mechanisms:
- Memory Reconsolidation : Playing this compound during the reactivation of traumatic memories may disrupt the reconsolidation process, leading to reduced intrusive thoughts related to trauma .
- Neuroplasticity : The game promotes neuroplastic changes by challenging players' cognitive skills, leading to structural changes in the brain associated with improved mental health outcomes .
- Stress Reduction : Engaging with video games like this compound can serve as a distraction from stressors, potentially lowering anxiety levels and improving mood.
Properties
IUPAC Name |
2-[N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClNO4S/c1-3-5-21(26-29-14-16(2)30-20-9-7-19(25)8-10-20)24-22(27)12-18(13-23(24)28)17-6-4-11-31-15-17/h7-10,16-18,27H,3-6,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQUFUKTQHISJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOCC(C)OC1=CC=C(C=C1)Cl)C2=C(CC(CC2=O)C3CCCSC3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057969 | |
Record name | Profoxydim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139001-49-3 | |
Record name | Profoxydim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139001-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Profoxydim [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139001493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Profoxydim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclohexen-1-one, 2-[1-[[2-(4-chlorophenoxy)propoxy]imino]butyl]-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROFOXYDIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7QYT6EW74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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